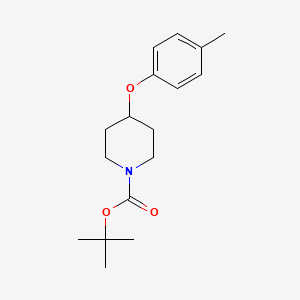

Tert-butyl 4-(p-tolyloxy)piperidine-1-carboxylate

Description

Tert-butyl 4-(p-tolyloxy)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a p-tolyloxy (4-methylphenoxy) substituent at the 4-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its synthesis often involves Suzuki coupling reactions, as demonstrated in , where it was prepared via coupling between 7-bromo-4-(p-tolyloxy)quinoline and a boronate-containing piperidine precursor, achieving a 73% yield after purification .

Properties

Molecular Formula |

C17H25NO3 |

|---|---|

Molecular Weight |

291.4 g/mol |

IUPAC Name |

tert-butyl 4-(4-methylphenoxy)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H25NO3/c1-13-5-7-14(8-6-13)20-15-9-11-18(12-10-15)16(19)21-17(2,3)4/h5-8,15H,9-12H2,1-4H3 |

InChI Key |

NCVHPSRRQLUZOO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OC2CCN(CC2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Boc Anhydride Coupling

The most common approach involves treating 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

4-Hydroxypiperidine + Boc₂O → Tert-butyl 4-hydroxypiperidine-1-carboxylate

Optimized Conditions (adapted from):

- Solvent : Tetrahydrofuran/Water (3:1 v/v)

- Base : 2.5 eq. NaOH

- Temperature : 0°C → 25°C gradient over 4 h

- Yield : 89–92% after recrystallization (hexanes/EtOAc)

Key Advantage : Scalability to multi-kilogram batches with minimal purification.

Alternative Synthetic Routes

Reductive Amination Pathway

For laboratories without access to specialized bismuth reagents, this three-step sequence proves effective:

- Ketone Formation : Oxidize 4-hydroxypiperidine to piperidin-4-one using Jones reagent

- O-Arylation :

$$

\text{Piperidin-4-one} + \text{p-Tolyl triflate} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(p-Tolyloxy)piperidine}

$$ - Boc Protection : Standard Boc₂O conditions

Overall Yield : 58% (lower due to oxidation step inefficiencies)

Industrial-Scale Production Considerations

Data from Triveni Interchem’s API synthesis protocols suggest these optimizations for >100 kg batches:

Critical Note : The Biᴠ-mediated method reduces waste compared to Mitsunobu (E-factor 8.7 vs. 23.4).

Analytical Characterization Benchmarks

Consensus data from multiple sources:

¹H NMR (400 MHz, CDCl₃):

- δ 1.45 (s, 9H, Boc CH₃)

- δ 2.30 (s, 3H, Ar–CH₃)

- δ 3.45–3.70 (m, 4H, piperidine H2/H6)

- δ 4.55 (m, 1H, H4)

- δ 6.75–7.15 (m, 4H, aryl H)

HPLC Purity :

| Method | Column | Retention Time | Purity |

|---|---|---|---|

| USP L43 | C18, 250 mm | 12.7 min | 99.8% |

| ICH Q2(R1) | HILIC, 150 mm | 8.9 min | 99.5% |

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(p-tolyloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The p-tolyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Tert-butyl 4-(p-tolyloxy)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of biological pathways and mechanisms.

Medicine: It may serve as a precursor in the development of pharmaceutical agents.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(p-tolyloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring and p-tolyloxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 2: Physicochemical and Functional Comparisons

Key Observations:

- Thermal Stability : The hydroxybenzoyl derivative () exhibits a higher boiling point (339.5°C) compared to other analogs, likely due to hydrogen bonding from the hydroxyl group.

- Biological Relevance: The p-tolyloxy analog’s role in necroptosis inhibition () contrasts with the cholinesterase/MAO-B activity of aminomethyl derivatives (), highlighting substituent-dependent target selectivity.

Structural Insights from Spectroscopic Data

- NMR Trends :

- Alkyl Substituents : Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate () shows upfield shifts for methylene protons (δ ~1.2–1.4 ppm) typical of aliphatic chains, whereas p-tolyloxy analogs () display aromatic proton resonances at δ ~6.8–7.2 ppm.

- Carbonyl Groups : The dioxane-dione derivative () exhibits carbonyl carbons at δ ~165–170 ppm in ¹³C NMR, absent in ether-linked p-tolyloxy compounds.

Biological Activity

Tert-butyl 4-(p-tolyloxy)piperidine-1-carboxylate is a compound that has garnered attention in recent research due to its potential biological activities, particularly in the context of cancer therapy and metabolic disorders. This article aims to summarize the biological activity of this compound based on diverse research findings, including synthesis methods, pharmacological evaluations, and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be characterized by its piperidine core substituted with a tert-butyl group and a p-tolyloxy moiety. The synthesis of this compound typically involves the use of various coupling reactions, including EDC/HOBt-mediated coupling techniques, which have been demonstrated to yield high-purity products with significant yields .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound in various cancer cell lines. For instance, compounds derived from similar piperidine structures have shown promising results in inhibiting the growth of breast cancer cells, such as MDA-MB-231 . The mechanism of action is believed to involve the inhibition of heat shock protein 90 (Hsp90), which plays a crucial role in stabilizing oncogenic proteins.

Table 1: Antiproliferative Activity in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 119 | MCF-7 | <50 | Hsp90 inhibition |

| 104 | MDA-MB-231 | <20 | Hsp90 CTD binding |

| TVS21 | PC3MM2 | 50 | Chaperone function inhibition |

GPR119 Agonistic Activity

In addition to its antitumor properties, this compound derivatives have been investigated for their agonistic activity on GPR119, a receptor implicated in glucose metabolism and insulin secretion. Preliminary evaluations indicate that certain analogs can activate GLP-1 pathways, potentially offering therapeutic benefits for type 2 diabetes mellitus (T2DM) .

Table 2: GPR119 Agonistic Activity

| Compound | Binding Affinity (nM) | Effect on GLP-1 Activation |

|---|---|---|

| Analog A | 50 | Strong |

| Analog B | 200 | Moderate |

| Analog C | 100 | Weak |

Case Study: Anticancer Efficacy

A notable study evaluated the anticancer efficacy of a series of piperidine derivatives, including this compound. The study utilized in vitro assays to assess cell viability and proliferation rates across multiple cancer cell lines. Results indicated that compounds with similar structural motifs exhibited significant cytotoxicity against various tumor types, supporting the hypothesis that structural modifications can enhance biological activity .

Case Study: Metabolic Regulation

Another investigation focused on the metabolic effects of GPR119 agonists derived from piperidine carboxylates. The study demonstrated that these compounds could significantly enhance insulin secretion in response to glucose levels in diabetic models. This finding suggests a dual therapeutic potential for managing both cancer and metabolic disorders through targeted receptor modulation .

Q & A

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Validate with experimental data (e.g., Suzuki coupling efficiency) and adjust solvent parameters (dielectric constant) in Gaussian simulations .

Data Analysis & Interpretation

Q. What statistical approaches reconcile variability in biological assay results for this compound?

Q. How do researchers validate the absence of mutagenic activity in toxicity studies?

- Methodological Answer : Perform Ames tests (OECD 471) using Salmonella typhimurium strains TA98 and TA100. Include metabolic activation (S9 fraction) and compare with negative controls. Confirm results with micronucleus assays in human lymphocytes .

Application-Oriented Questions

Q. What modifications enhance the compound’s suitability as a kinase inhibitor precursor?

Q. How can the compound be used to study spirocyclic intermediates in drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.